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Compound of Interest

Compound Name:
1-Bromo-3-(bromomethyl)-5-

nitrobenzene

Cat. No.: B161366 Get Quote

CAS Number: 139194-80-2

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-
nitrobenzene, a versatile trifunctional building block for researchers, scientists, and

professionals in drug development and materials science. This document delves into its

physicochemical properties, synthesis, reactivity, and potential applications, offering field-

proven insights and detailed experimental protocols.

Introduction: A Trifunctional Scaffold for Complex
Synthesis
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a highly functionalized aromatic compound

featuring a bromine atom, a reactive bromomethyl group, and an electron-withdrawing nitro

group. This unique substitution pattern on the benzene ring provides three distinct points for

chemical modification, making it a valuable intermediate in the synthesis of complex organic

molecules. The interplay of the electronic effects of these substituents governs its reactivity,

allowing for selective transformations at each functional group. This guide will explore the

synthetic utility of this molecule, grounded in established chemical principles and supported by

detailed experimental methodologies.

Physicochemical and Spectroscopic Profile
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A thorough understanding of the physical and chemical properties of a compound is paramount

for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Property Value Source(s)

CAS Number 139194-80-2 [1][2]

Molecular Formula C₇H₅Br₂NO₂ [1][2]

Molecular Weight 294.93 g/mol [1][2]

IUPAC Name
1-bromo-3-(bromomethyl)-5-

nitrobenzene
[1]

Synonyms 3-Bromo-5-nitrobenzyl bromide [1]

Appearance
Likely a solid at room

temperature
Inferred

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, Acetone)

Inferred

Spectroscopic Data:

While a complete set of experimental spectra for 1-Bromo-3-(bromomethyl)-5-nitrobenzene
is not readily available in the public domain, the expected spectral characteristics can be

predicted based on its structure and data from analogous compounds. For instance, spectral

data for the closely related 1-(bromomethyl)-3-nitrobenzene (CAS 3958-57-4) is available and

can serve as a useful reference.[2]

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting

patterns dictated by their coupling. A characteristic singlet for the two benzylic protons of the

bromomethyl group would appear further downfield (typically around 4.5-5.0 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven

carbon atoms, with the carbon of the bromomethyl group appearing in the aliphatic region
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and the six aromatic carbons in the downfield region. The carbons attached to the bromine

and nitro groups will be significantly influenced by their electronic effects.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-

H stretching of the aromatic ring and the CH₂ group, C=C stretching of the ring, and strong

symmetric and asymmetric stretching vibrations for the nitro group (typically around 1530-

1500 cm⁻¹ and 1350-1330 cm⁻¹). The C-Br stretching vibrations will appear in the fingerprint

region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding

to the molecular weight of the compound. A characteristic isotopic pattern will be observed

due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Synthesis of 1-Bromo-3-(bromomethyl)-5-
nitrobenzene: A Two-Step Approach
The synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene can be efficiently achieved

through a two-step process starting from commercially available materials. The first step

involves the synthesis of the precursor, 1-bromo-3-methyl-5-nitrobenzene, followed by a

selective benzylic bromination.

Step 1: Synthesis of the Precursor, 1-Bromo-3-methyl-5-
nitrobenzene
The synthesis of 1-bromo-3-methyl-5-nitrobenzene is not explicitly detailed in readily available

literature. However, a plausible and efficient route involves the nitration of 3-bromotoluene. The

directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-

directing) will lead to a mixture of isomers. The desired 1-bromo-3-methyl-5-nitrobenzene will

be one of the major products due to steric hindrance at the position between the two

substituents.

Experimental Protocol: Nitration of 3-Bromotoluene

Causality: This protocol is based on standard nitration procedures for substituted benzenes.

The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the
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active electrophile for the reaction. The reaction is performed at a low temperature to control

the exothermicity and minimize side reactions.

Materials:

3-Bromotoluene

Concentrated Nitric Acid (68%)

Concentrated Sulfuric Acid (98%)

Ice

Dichloromethane (DCM) or Diethyl Ether

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid in an ice bath.

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the

temperature below 10 °C.

Once the nitrating mixture is prepared and cooled, slowly add 3-bromotoluene dropwise from

the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15

°C.

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Carefully pour the reaction mixture onto crushed ice.
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Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

The desired 1-bromo-3-methyl-5-nitrobenzene can be purified from the isomeric mixture by

column chromatography on silica gel.

Step 2: Benzylic Bromination to Yield 1-Bromo-3-
(bromomethyl)-5-nitrobenzene
The second step involves the selective bromination of the methyl group of 1-bromo-3-methyl-5-

nitrobenzene. This is a free-radical substitution reaction, typically achieved using N-

bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO)

or azobisisobutyronitrile (AIBN), and light.[3]

Experimental Protocol: Free-Radical Bromination

Causality: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-

radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical

from NBS. This radical then abstracts a hydrogen atom from the benzylic position, which is the

most reactive C-H bond due to the stability of the resulting benzylic radical through resonance

with the aromatic ring. The benzylic radical then reacts with a molecule of Br₂ (generated in situ

from the reaction of HBr with NBS) to form the product and another bromine radical,

propagating the chain. The use of NBS is advantageous as it maintains a low concentration of

Br₂ in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.

[3]

Materials:

1-Bromo-3-methyl-5-nitrobenzene

N-Bromosuccinimide (NBS)
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Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (Note: CCl₄ is a known carcinogen and

its use is discouraged. Acetonitrile is a safer alternative.)

A light source (e.g., a 100W tungsten lamp)

Saturated Sodium Thiosulfate Solution

Brine

Anhydrous Sodium Sulfate

Procedure:

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-

bromo-3-methyl-5-nitrobenzene in carbon tetrachloride or acetonitrile.

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or

AIBN.

Heat the mixture to reflux while irradiating with a light source.

Monitor the reaction by TLC until the starting material is consumed. The reaction is typically

complete within a few hours.

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining

bromine, followed by washing with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude 1-Bromo-3-(bromomethyl)-5-nitrobenzene can be purified by recrystallization or

column chromatography.

Diagram 1: Synthesis Workflow
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Caption: A two-step synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene.

Reactivity and Synthetic Utility
The synthetic utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene arises from the distinct

reactivity of its three functional groups.

Diagram 2: Reactivity Map

1-Bromo-3-(bromomethyl)-5-nitrobenzene

Br

CH₂Br

NO₂

Cross-Coupling Reactions
(e.g., Suzuki, Heck, Sonogashira)

Nucleophilic Substitution
(e.g., with amines, alcohols, thiols) Reduction to Aniline

Click to download full resolution via product page

Caption: Reactivity of the functional groups of the title compound.

The Bromomethyl Group: A Handle for Alkylation
The bromomethyl group is a highly reactive benzylic halide. The carbon atom is electrophilic

and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile

introduction of a wide range of functionalities by reaction with various nucleophiles such as

amines, alcohols, thiols, and carbanions. This makes it an excellent building block for

constructing more complex molecular architectures.
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The Aryl Bromide: A Gateway to Carbon-Carbon Bond
Formation
The bromine atom on the aromatic ring is a versatile handle for various transition-metal-

catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and

Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the

synthesis of biaryl compounds, stilbenes, and aryl alkynes, respectively. These structural motifs

are prevalent in many pharmaceutical agents and functional materials.

The Nitro Group: A Precursor to the Amino Group and a
Director of Substitution
The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic

substitution and directs incoming electrophiles to the meta positions (positions 2, 4, and 6

relative to the nitro group). More importantly, the nitro group can be readily and selectively

reduced to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry,

as the resulting aniline derivative can undergo a plethora of further reactions, including

diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Potential Applications in Drug Discovery and
Materials Science
While specific applications of 1-Bromo-3-(bromomethyl)-5-nitrobenzene are not extensively

documented in the literature, its structural features suggest significant potential in several areas

of research and development.

Medicinal Chemistry: As a trifunctional intermediate, this compound can be used to

synthesize libraries of complex molecules for screening for biological activity. The ability to

sequentially or orthogonally modify the three functional groups allows for the systematic

exploration of chemical space around a central scaffold. Halogenated benzyl bromides are

known to be valuable intermediates in the synthesis of various pharmaceuticals.[4]

Materials Science: The rigid aromatic core and the potential for extensive functionalization

make this molecule a candidate for the synthesis of novel organic materials. For instance, it
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could be incorporated into polymers or dendrimers for applications in organic electronics,

such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling
1-Bromo-3-(bromomethyl)-5-nitrobenzene is expected to be a hazardous substance and

should be handled with appropriate safety precautions in a well-ventilated fume hood. Based

on the GHS classifications for similar compounds, it is likely to be harmful if swallowed, cause

skin corrosion or irritation, and cause serious eye damage.[1] Personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For

detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a valuable and versatile building block in

organic synthesis. Its trifunctional nature provides a powerful platform for the construction of

complex molecular architectures relevant to drug discovery and materials science. This guide

has provided a comprehensive overview of its properties, a plausible and detailed synthetic

route, and an analysis of its reactivity, offering a solid foundation for its use in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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